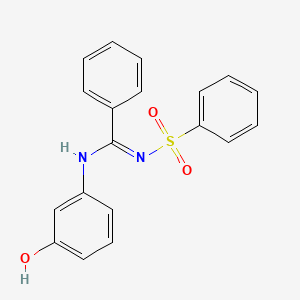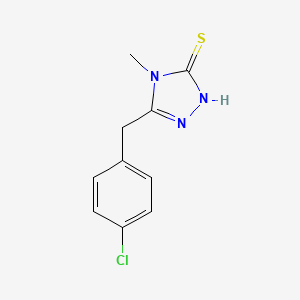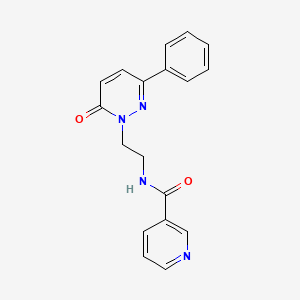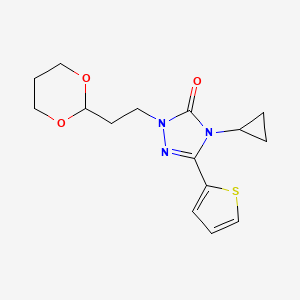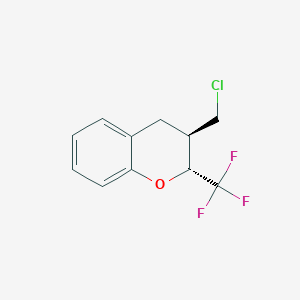
Rac-(2r,3r)-3-(chloromethyl)-2-(trifluoromethyl)-3,4-dihydro-2h-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rac-(2r,3r)-3-(chloromethyl)-2-(trifluoromethyl)-3,4-dihydro-2h-1-benzopyran, commonly known as Rac-CM, is a chemical compound that is widely used in scientific research. It belongs to the class of benzopyran compounds and has a unique chemical structure that makes it an important tool in the field of biochemistry and molecular biology.
Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Agents
The chroman-4-one framework, to which our compound of interest is related, is pivotal in the synthesis of therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties . Researchers are continually developing new methodologies to synthesize these compounds, enhancing their efficacy and potential as drugs.
Chemical Defense: Plant Protection
In the realm of plant biology, similar compounds have been studied for their role in chemical defense mechanisms. Controlled hydroxylations of diterpenoids, which share a resemblance to our compound, enable plants to defend against herbivores without causing autotoxicity . This principle can be applied to develop natural pesticides that are safe for the plant while being effective against pests.
properties
IUPAC Name |
(2R,3R)-3-(chloromethyl)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O/c12-6-8-5-7-3-1-2-4-9(7)16-10(8)11(13,14)15/h1-4,8,10H,5-6H2/t8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCGMIXPTHXJNW-WCBMZHEXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC=CC=C21)C(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


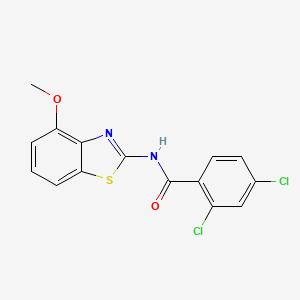


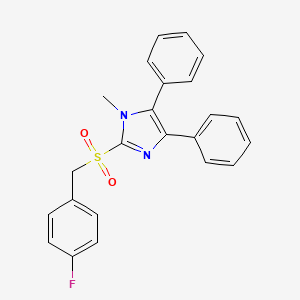
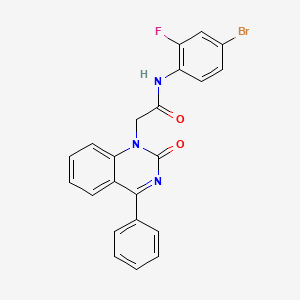
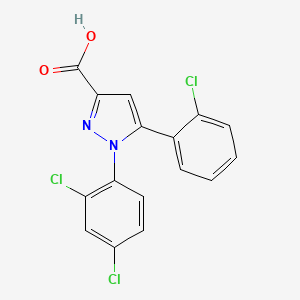
![N-(2-(([2,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide](/img/structure/B2851000.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane](/img/structure/B2851003.png)
